molecular formula C7H9N5S B13520995 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine

Cat. No.: B13520995
M. Wt: 195.25 g/mol
InChI Key: KWVXQDSECGERPD-UHFFFAOYSA-N
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Description

4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound featuring a 1,2,5-thiadiazole core substituted at position 4 with a 1-ethylimidazole moiety and an amine group at position 2. Thiadiazoles are known for their diverse pharmacological activities, including antimicrobial, antiviral, and antitumor properties.

Properties

Molecular Formula

C7H9N5S

Molecular Weight

195.25 g/mol

IUPAC Name

4-(1-ethylimidazol-2-yl)-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C7H9N5S/c1-2-12-4-3-9-7(12)5-6(8)11-13-10-5/h3-4H,2H2,1H3,(H2,8,11)

InChI Key

KWVXQDSECGERPD-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CN=C1C2=NSN=C2N

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of precursors containing the imidazole and thiadiazole moieties. The key step is the formation of the 1,2,5-thiadiazole ring through cyclization reactions involving hydrazine derivatives and sulfur-containing intermediates.

Common Synthetic Route

Step Reactants Conditions Description Yield & Notes
1 1-Ethyl-1H-imidazole-2-thiol + Hydrazine derivatives Controlled heating, catalysts Nucleophilic substitution followed by cyclization to form the thiadiazole ring High yield with optimized catalysts and temperature control
2 Cyclization intermediate Acidic or basic medium, reflux Cyclization to close the thiadiazole ring and form the amine substitution Purification by recrystallization or chromatography
  • The reaction often requires catalysts and controlled temperature to maximize yield and purity.
  • Industrial synthesis may employ continuous flow reactors for consistent reaction conditions and scalability.

Detailed Method Example

  • The reaction of 1-ethyl-1H-imidazole-2-thiol with hydrazine derivatives under reflux conditions in the presence of suitable catalysts leads to the formation of the thiadiazole ring.
  • After initial condensation, cyclization occurs often in acidic medium to yield the target compound.
  • Purification is typically achieved by crystallization or chromatographic techniques, confirmed by spectroscopic methods such as NMR and Mass Spectrometry.

Supporting Research Findings and Synthetic Variants

Synthesis Using Thiosemicarbazides and Isothiocyanates

  • Literature reports the synthesis of 1,3,4-thiadiazole derivatives via the reaction of acylhydrazines with substituted isothiocyanates in ethanol under basic conditions, followed by cyclization in acidic media.
  • This method can be adapted to synthesize thiadiazole rings bearing various substitutions, including the imidazole moiety.
  • Yields range from 40% to 96% depending on substituents and reaction conditions.

Iodine-Mediated Oxidative Cyclization

  • Another reported method involves the condensation of thiosemicarbazide with aldehydes, followed by iodine-mediated oxidative C–S bond formation to produce 2-amino-1,3,4-thiadiazoles.
  • This transition-metal-free approach is compatible with a variety of aldehydes and provides moderate to good yields.
  • This strategy could be adapted for the synthesis of the 4-(1-ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine by selecting appropriate aldehyde precursors.

Green One-Pot Synthesis Approaches

  • A green and efficient one-pot three-component reaction (TCR) has been reported for related imidazo-thiadiazole compounds involving aryl glyoxals, quinoline-2,4-diol, and 5-ethyl-1,3,4-thiadiazol-2-amine in aqueous media with catalytic triethylamine and sulfamic acid.
  • This method offers operational simplicity, regioselectivity, and high yields (87–94%) under mild reflux conditions.
  • Although this exact method targets imidazo[2,1-b]thiadiazolium hydroxides, it illustrates the potential for aqueous, catalyst-assisted cyclization reactions relevant to thiadiazole-imidazole hybrids.

Summary Table of Preparation Methods

Method Key Reactants Reaction Conditions Advantages Typical Yield (%) Reference
Cyclization of 1-ethyl-1H-imidazole-2-thiol with hydrazine derivatives 1-ethyl-1H-imidazole-2-thiol, hydrazine Catalysts, controlled heating, reflux High purity, scalable High (not specified) Vulcanchem
Acylhydrazine + substituted isothiocyanates Acylhydrazine, isothiocyanates Ethanol, NaOH, acidic cyclization Versatile, moderate to high yield 40–96 Barbosa et al.
Iodine-mediated oxidative cyclization Thiosemicarbazide, aldehydes 1,4-dioxane, I2, K2CO3 Transition metal-free, moderate to good yields Moderate to good Barbosa et al.
One-pot TCR in aqueous media Aryl glyoxals, quinoline-2,4-diol, 5-ethyl-1,3,4-thiadiazol-2-amine Water, TEA, sulfamic acid, reflux Green chemistry, high regioselectivity 87–94 Khalafy et al.

Analytical Confirmation and Purification

  • Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C) is used to confirm the structural integrity of the synthesized compound.
  • Mass Spectrometry (MS) provides molecular weight confirmation.
  • Infrared (IR) Spectroscopy can confirm functional groups such as amines and heterocyclic rings.
  • Purification methods include recrystallization and chromatographic techniques to achieve high purity suitable for biological evaluation.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiols or amines.

    Substitution: Formation of alkylated imidazole derivatives.

Scientific Research Applications

4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1h-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active site of enzymes, inhibiting their activity. The thiadiazole ring can interact with nucleophilic sites in biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The target compound’s key structural distinction lies in the combination of a thiadiazole ring and a 1-ethylimidazole substituent. Below is a comparative analysis with similar compounds:

Table 1: Structural and Physicochemical Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine 1,2,5-Thiadiazole 1-Ethylimidazol-2-yl (C4), -NH2 (C3) 226.27 Moderate lipophilicity (predicted)
5-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)ethyl]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole Pyrazole-ethyl (C5), -NH2 (C2) 252.33 Higher steric bulk, lower aqueous solubility
4-(4-Phenylphenyl)-1H-imidazol-2-amine hydrochloride Imidazole Biphenyl (C4), -NH2 (C2) 297.78 Poor solubility due to aromaticity
2-(Methylthio)-1H-imidazol-5(4H)-ones Imidazol-5(4H)-one Methylthio (C2), arylidene (C4) Varies (~180–250) Tunable electronic effects via substituents

Key Observations :

  • Thiadiazole vs. Imidazole Cores : Thiadiazoles (e.g., 1,2,5- or 1,3,4-isomers) exhibit distinct electronic properties due to sulfur and nitrogen arrangement, influencing reactivity and binding interactions. The 1,2,5-thiadiazole in the target compound may offer enhanced π-stacking compared to 1,3,4-thiadiazoles .
  • Substituent Impact: The ethyl group in the target compound balances lipophilicity and steric effects, whereas bulkier groups (e.g., biphenyl in ) reduce solubility.
  • Synthetic Routes : Microwave-assisted synthesis () and sodium acetate-mediated condensation () are common for imidazole and thiadiazole derivatives, suggesting scalable methods for the target compound .

Biological Activity

4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine is a heterocyclic compound that combines an imidazole ring with a thiadiazole moiety. This unique structural configuration positions it as a promising candidate for various biological activities and applications in medicinal chemistry. The compound's potential is largely attributed to the chemical reactivity and biological properties conferred by both the imidazole and thiadiazole rings.

Chemical Structure and Properties

The compound features a thiadiazole ring, which contains nitrogen and sulfur atoms, linked to an ethyl-substituted imidazole. This arrangement allows for diverse chemical reactions, enhancing its biological profile. The amphoteric nature of the imidazole ring enables it to participate in both electrophilic and nucleophilic reactions, while the thiadiazole component can undergo nucleophilic substitutions and cyclization reactions.

Biological Activities

Research indicates that compounds incorporating both imidazole and thiadiazole scaffolds exhibit a wide range of biological activities, including:

  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have demonstrated cytotoxicity against human cancer cells by disrupting microtubule dynamics and inducing cell cycle arrest .
  • Antileishmanial Effects : Certain thiadiazole derivatives exhibit antileishmanial activity through inhibition of parasitic enzymes .

The mechanism of action for 4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to bind effectively to these targets, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, contributing to its therapeutic effects .

Case Studies

  • Anticancer Activity : A study reported that 2-amino-1-thiazolyl imidazoles (related compounds) inhibited tubulin polymerization and caused cell cycle arrest in human gastric cancer cells. This suggests that similar mechanisms may be applicable to 4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine .
  • Antimicrobial Properties : Research highlighted the antimicrobial efficacy of thiadiazole derivatives against various bacterial strains. The presence of the imidazole ring enhances this activity due to its ability to interact with microbial cell membranes .

Comparative Analysis

Compound TypeBiological ActivityMechanism
4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amineAntimicrobial, AnticancerEnzyme inhibition
2-amino-1-thiazolyl imidazolesCytotoxicity against cancer cellsTubulin polymerization disruption
1,3,4-thiadiazole derivativesAntileishmanialInhibition of parasitic enzymes

Synthesis Methods

The synthesis of 4-(1-Ethyl-1H-imidazol-2-yl)-1,2,5-thiadiazol-3-amine typically involves cyclization reactions under controlled conditions. One common method includes reacting 1-ethyl-1H-imidazole-2-thiol with hydrazine derivatives to form the thiadiazole ring .

Q & A

Q. Basic

  • X-ray crystallography : Resolve the crystal structure to confirm bond lengths, angles, and supramolecular interactions (e.g., N–H···N hydrogen bonds). Refinement using SHELXL software ensures high accuracy .
  • Spectroscopy :
    • ¹H/¹³C NMR : Identify proton environments (e.g., imidazole NH at ~δ 12 ppm, thiadiazole C–S–C signals).
    • IR : Detect functional groups (e.g., N–H stretching at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹) .
  • Mass spectrometry : Confirm molecular weight (195.25 g/mol) via ESI-MS .

How can researchers optimize reaction yields when synthesizing this compound under varying conditions?

Q. Advanced

  • Factorial design : Systematically vary parameters (temperature, solvent, catalyst) to identify optimal conditions. For example:
    • 2³ factorial design : Test temperature (363–393 K), solvent polarity (ethanol vs. DMF), and reaction time (6–12 h) .
  • Process control : Use inline FTIR or HPLC to monitor reaction progress and adjust variables in real time .
  • Catalyst screening : Evaluate Pd/C or CuI for cross-coupling steps to enhance efficiency .

What strategies resolve contradictions in reported biological activities of thiadiazol-3-amine derivatives?

Q. Advanced

  • Meta-analysis : Compare assay conditions (e.g., cell lines, concentrations) across studies. For instance, antimicrobial activity discrepancies may arise from differences in bacterial strains (Gram-positive vs. Gram-negative) .
  • Dose-response curves : Validate IC₅₀ values using standardized protocols (e.g., CLSI guidelines).
  • Theoretical frameworks : Link activity to electronic properties (e.g., Hammett constants) or steric effects derived from computational models .

How to model the compound's interaction with biological targets using computational methods?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with enzymes (e.g., kinases). Prioritize hydrogen bonding between the thiadiazol-3-amine group and catalytic residues .
  • MD simulations : Simulate dynamics in explicit solvent (e.g., TIP3P water) for 100 ns to assess stability of ligand-receptor complexes .
  • QSAR : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on bioactivity using descriptors like logP and polar surface area .

What safety precautions are necessary when handling this compound?

Q. Basic

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
  • Ventilation : Use a fume hood during synthesis to prevent inhalation of volatile byproducts (e.g., ethylamine).
  • First aid : For skin contact, wash immediately with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .

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